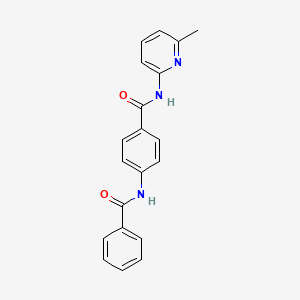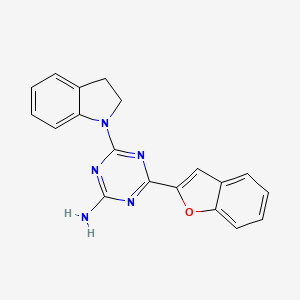![molecular formula C14H19NO2 B4718821 N-[2-(4-methoxyphenyl)ethyl]-2-methylcyclopropanecarboxamide](/img/structure/B4718821.png)
N-[2-(4-methoxyphenyl)ethyl]-2-methylcyclopropanecarboxamide
Vue d'ensemble
Description
N-[2-(4-methoxyphenyl)ethyl]-2-methylcyclopropanecarboxamide is an organic compound characterized by a cyclopropane ring attached to a carboxamide group, with a methoxyphenyl ethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)ethyl]-2-methylcyclopropanecarboxamide typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.
Attachment of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Introduction of the Methoxyphenyl Ethyl Substituent: This step involves the reaction of the intermediate compound with 4-methoxyphenethylamine under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(4-methoxyphenyl)ethyl]-2-methylcyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N-[2-(4-methoxyphenyl)ethyl]-2-methylcyclopropanecarboxamide has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or a precursor for drug development.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-2-methylcyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[2-(4-methoxyphenyl)ethyl]acetamide: This compound shares a similar methoxyphenyl ethyl substituent but differs in the acetamide group.
4-Methoxyphenethyl alcohol: This compound has a similar methoxyphenyl ethyl structure but lacks the cyclopropane and carboxamide groups.
Uniqueness
N-[2-(4-methoxyphenyl)ethyl]-2-methylcyclopropanecarboxamide is unique due to the presence of the cyclopropane ring, which imparts distinct chemical and physical properties
Propriétés
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-methylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-10-9-13(10)14(16)15-8-7-11-3-5-12(17-2)6-4-11/h3-6,10,13H,7-9H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXVUOWENPEAJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NCCC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-cyano-3-(3-ethoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-N-1-naphthylacrylamide](/img/structure/B4718751.png)
![5-[(2,6-difluorophenoxy)methyl]-N-(3-methoxybenzyl)-N-methyl-3-isoxazolecarboxamide](/img/structure/B4718753.png)

![methyl 6-(1,3-benzodioxol-5-yl)-3-cyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B4718761.png)

![2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4718775.png)
![N-(3-methoxypropyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B4718777.png)
![2-(2H-13-BENZODIOXOL-5-YL)-N-[(2-METHOXYPHENYL)METHYL]QUINOLINE-4-CARBOXAMIDE](/img/structure/B4718783.png)
![N-(3-Methoxyphenyl)-2-{4-oxo-3-propyl-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclopentan]-2-ylsulfanyl}acetamide](/img/structure/B4718786.png)
![3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B4718791.png)
![N-[1-(3,4-dimethylphenyl)ethyl]methanesulfonamide](/img/structure/B4718798.png)
![N-(4-bromophenyl)-2-({5-[1-(methylsulfonyl)piperidin-3-yl]-4-propyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B4718809.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]ethanesulfonamide](/img/structure/B4718810.png)
![2-({[5-ethyl-3-(methoxycarbonyl)-4-phenyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4718811.png)
